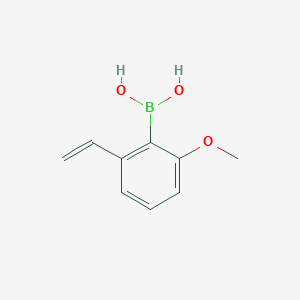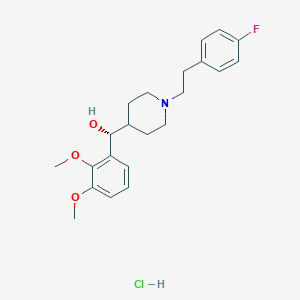
trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride: is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a cyclohexane ring substituted with a 3-methoxy-propyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methoxy-propylamine under reductive amination conditions to form trans 4-(3-Methoxy-propyl)-cyclohexylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various cyclohexylamine derivatives.
Biology:
- Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog without the 3-methoxy-propyl group.
4-(3-Methoxy-propyl)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness:
- The presence of the 3-methoxy-propyl group and the amine functionality in trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride imparts unique chemical and biological properties, distinguishing it from other cyclohexylamine derivatives.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
4-(3-methoxypropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h9-10H,2-8,11H2,1H3;1H |
InChI Key |
IXVAXPAYLDDSFT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


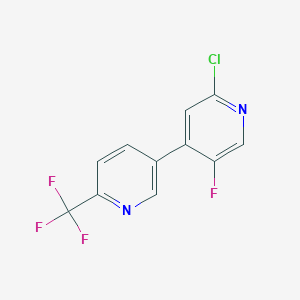
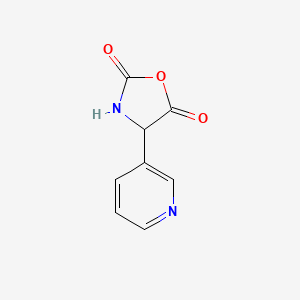
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
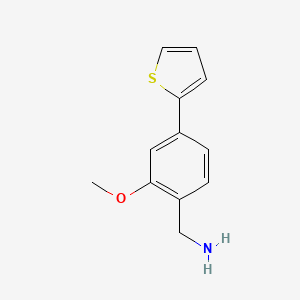
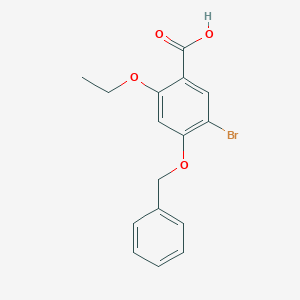
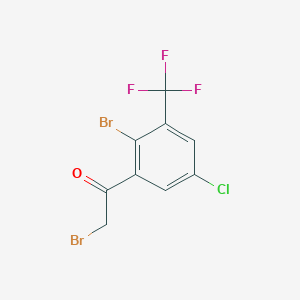
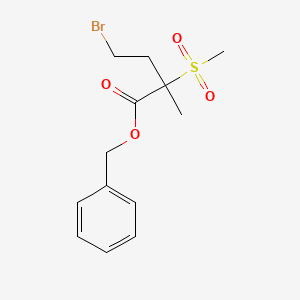
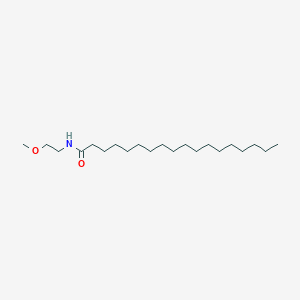

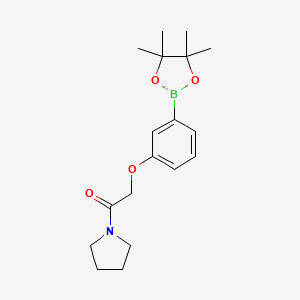
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
